

Application Notes and Protocols: ICG-Amine for Targeted Drug Delivery Systems

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Compound of Interest

Compound Name: ICG-amine

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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications.[1][2][3] Its strong absorbance and fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for in vivo imaging.[4][5] The amine-reactive derivative, **ICG-amine**, provides a versatile tool for conjugation to various molecules and nanoparticles, enabling the development of sophisticated targeted drug delivery systems. These systems can combine diagnostic imaging with therapeutic modalities like photothermal therapy (PTT) and photodynamic therapy (PDT) for a theranostic approach to cancer treatment and other diseases.

ICG-amine's primary amine group allows for covalent linkage to molecules containing carboxylic acids or aldehydes, facilitating its integration into drug delivery platforms. This modification enhances the stability and circulation time of ICG, which otherwise suffers from rapid clearance and concentration-dependent aggregation in aqueous solutions. By incorporating **ICG-amine** into nanoparticles, researchers can achieve passive tumor targeting through the enhanced permeability and retention (EPR) effect or active targeting by functionalizing the nanoparticle surface with specific ligands.

These application notes provide an overview of the properties of **ICG-amine** and detailed protocols for its use in the formulation and evaluation of targeted drug delivery systems.

Physicochemical Properties of ICG-Amine

Property	Value	Reference
Molecular Weight	1001.08 g/mol	
Appearance	Dark green solid	
Solubility	Soluble in DMSO	
Excitation Wavelength	~780-789 nm	
Emission Wavelength	~814-825 nm	

Key Applications

- **Fluorescence Imaging:** Real-time, non-invasive visualization of drug distribution and tumor accumulation.
- **Photothermal Therapy (PTT):** Upon NIR laser irradiation, ICG generates heat, leading to localized hyperthermia and tumor cell death.
- **Photodynamic Therapy (PDT):** In the presence of oxygen, irradiated ICG can produce reactive oxygen species (ROS) that induce apoptosis and necrosis in cancer cells.
- **Image-Guided Surgery:** Delineation of tumor margins for more precise surgical resection.
- **Lymph Node Mapping:** Visualization of lymphatic drainage for sentinel lymph node biopsy.

Experimental Protocols

Protocol 1: Synthesis of ICG-Amine Conjugates

This protocol describes the conjugation of **ICG-amine** to a carboxyl-containing molecule, such as a polymer or a protein, via amide bond formation.

Materials:

- **ICG-amine**
- Carboxyl-containing molecule (e.g., PLGA-COOH, Hyaluronic Acid)

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Dialysis membrane (MWCO appropriate for the conjugate)
- Magnetic stirrer and stir bar
- Reaction vessel

Procedure:

- Activation of Carboxyl Groups:
 1. Dissolve the carboxyl-containing molecule in an appropriate solvent (e.g., DMSO or a mixture of DMSO and water).
 2. Add EDC and NHS to the solution in a molar excess (typically 2-5 fold) relative to the carboxyl groups.
 3. Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxyl groups.
- Conjugation with **ICG-Amine**:
 1. Dissolve **ICG-amine** in DMSO to prepare a stock solution.
 2. Add the **ICG-amine** solution to the activated carboxyl-containing molecule solution. The molar ratio of **ICG-amine** to the molecule will depend on the desired degree of labeling.
 3. Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
- Purification:
 1. Transfer the reaction mixture to a dialysis membrane.

2. Dialyze against deionized water or PBS for 24-48 hours with frequent changes of the dialysis buffer to remove unreacted EDC, NHS, and **ICG-amine**.
 3. Lyophilize the purified conjugate to obtain a solid product.
- Characterization:
 1. Confirm the successful conjugation using techniques such as UV-Vis-NIR spectroscopy, fluorescence spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.
 2. Determine the concentration of conjugated ICG by measuring the absorbance at its characteristic peak (~780 nm) and using a standard curve.

Protocol 2: Formulation of ICG-Loaded Nanoparticles

This protocol details the preparation of ICG-loaded polymeric nanoparticles using the oil-in-water (O/W) emulsion-solvent evaporation method.

Materials:

- **ICG-amine** conjugate or free ICG
- Polymer (e.g., PLGA, PCL)
- Organic solvent (e.g., dichloromethane (DCM), acetone)
- Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80)
- Deionized water
- Probe sonicator or homogenizer
- Magnetic stirrer and stir bar
- Rotary evaporator
- Centrifuge

Procedure:

- Preparation of the Organic Phase:
 1. Dissolve the polymer in the organic solvent.
 2. Dissolve the **ICG-amine** conjugate or free ICG in the same organic solvent or a co-solvent like methanol and add it to the polymer solution.
- Emulsification:
 1. Add the organic phase to the aqueous surfactant solution.
 2. Emulsify the mixture using a probe sonicator or homogenizer on an ice bath to form an oil-in-water emulsion.
- Solvent Evaporation:
 1. Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent. This will lead to the formation of solid nanoparticles.
- Purification and Collection:
 1. Centrifuge the nanoparticle suspension to pellet the nanoparticles.
 2. Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated ICG.
 3. Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.
 4. Lyophilize the nanoparticles for long-term storage or for characterization in a dry state.

Quantitative Data for ICG-Loaded Nanoparticles

Nanoparticle Formulation	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
ICG-loaded PLGA NPs	120 - 200	Increases with ICG concentration	-	-	
ICG-loaded H-ferritin (HFn)	12 (outer diameter)	-	-	40.4 ± 4.5	
ICG-loaded HLA-PBA NPs	80 - 150	-	-	-	
ICG-loaded HLA-5βCA NPs	80 - 150	-	-	-	
ICG-loaded HLA-ODA NPs	80 - 150	-	-	-	

Protocol 3: In Vitro Evaluation of Photothermal Therapy (PTT) Efficacy

This protocol outlines the steps to assess the PTT effect of ICG-loaded nanoparticles on cancer cells in culture.

Materials:

- Cancer cell line (e.g., MCF-7, HeLa, 4T1)
- Cell culture medium and supplements
- ICG-loaded nanoparticles

- Free ICG solution (as a control)
- PBS
- 96-well plates
- NIR laser (e.g., 808 nm)
- MTT or WST-1 cell viability assay kit
- Live/Dead cell staining kit (e.g., Calcein-AM/Propidium Iodide)
- Fluorescence microscope

Procedure:

- Cell Seeding:
 1. Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Treatment:
 1. Prepare different concentrations of ICG-loaded nanoparticles and free ICG in fresh cell culture medium.
 2. Remove the old medium from the cells and add the treatment solutions.
 3. Incubate the cells for a predetermined time (e.g., 2-4 hours) to allow for nanoparticle uptake.
- Laser Irradiation:
 1. Wash the cells with PBS to remove any nanoparticles that have not been internalized.
 2. Add fresh medium to each well.
 3. Irradiate the designated wells with the NIR laser at a specific power density (e.g., 0.8 - 2.0 W/cm²) for a set duration (e.g., 5-10 minutes).

4. Include control groups: cells only, cells with nanoparticles but no laser, and cells with laser but no nanoparticles.

- Assessment of Cell Viability:

1. MTT/WST-1 Assay:

- After a further incubation period (e.g., 24 hours), add the MTT or WST-1 reagent to each well.
- Incubate according to the manufacturer's instructions.
- Measure the absorbance using a microplate reader to determine cell viability.

2. Live/Dead Staining:

- At a specific time point post-irradiation, stain the cells with the Live/Dead staining kit.
- Visualize the live (green fluorescence) and dead (red fluorescence) cells using a fluorescence microscope.

In Vitro Photothermal Therapy Efficacy Data

Cell Line	Treatment	Laser Power Density (W/cm ²) & Duration	Cell Viability (%)	Reference
4T1	ICG-conjugated GeNPs (300 µg/mL)	808 nm, 10 min	32	
MCF-7	ZHN/ICG NPs (ICG: 0.025 mg/mL)	808 nm, 1.5 W/cm ² , 1 min (2 irradiations)	41.85	
MCF-7	Free ICG (ICG: 0.025 mg/mL)	808 nm, 1.5 W/cm ² , 1 min (2 irradiations)	81.37	
B16F10	PEG-BSA-AgNP/ICG (30 µM as Ag)	20 min, to reach 50°C	Significantly decreased	
HeLa	ICG@PSMA NPs	808 nm	~30 (PTT efficiency ~70%)	

Protocol 4: In Vivo Fluorescence Imaging and Biodistribution

This protocol describes the use of ICG-loaded nanoparticles for in vivo imaging in a tumor-bearing mouse model.

Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- ICG-loaded nanoparticles
- Free ICG solution (as a control)
- Sterile PBS

- In vivo imaging system (IVIS) or similar NIR fluorescence imaging system
- Anesthesia (e.g., isoflurane)

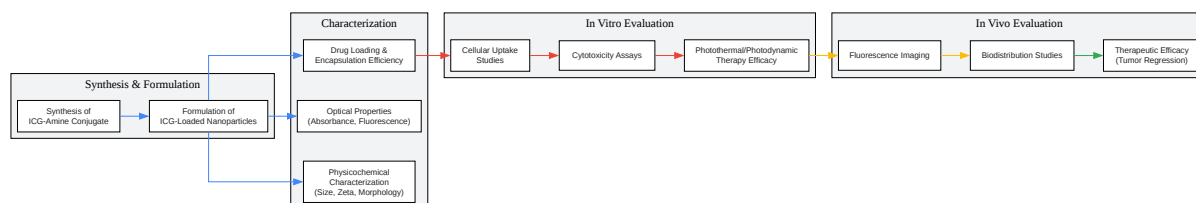
Procedure:

- Animal Preparation:
 1. Anesthetize the tumor-bearing mouse.
 2. Acquire a pre-injection (baseline) fluorescence image.
- Administration:
 1. Intravenously inject the ICG-loaded nanoparticles or free ICG solution via the tail vein. A typical dose might be 150 μ L of a 3.0 mg/mL suspension.
- Imaging:
 1. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours). The excitation and emission wavelengths should be set according to the properties of ICG (e.g., excitation at 745 nm and emission at 840 nm).
- Biodistribution Analysis (Ex Vivo):
 1. At the final time point, euthanize the mouse.
 2. Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
 3. Image the excised organs using the in vivo imaging system to determine the relative fluorescence intensity in each tissue.
 4. Quantify the fluorescence intensity using the imaging software.

In Vivo Photothermal Therapy Temperature Increase

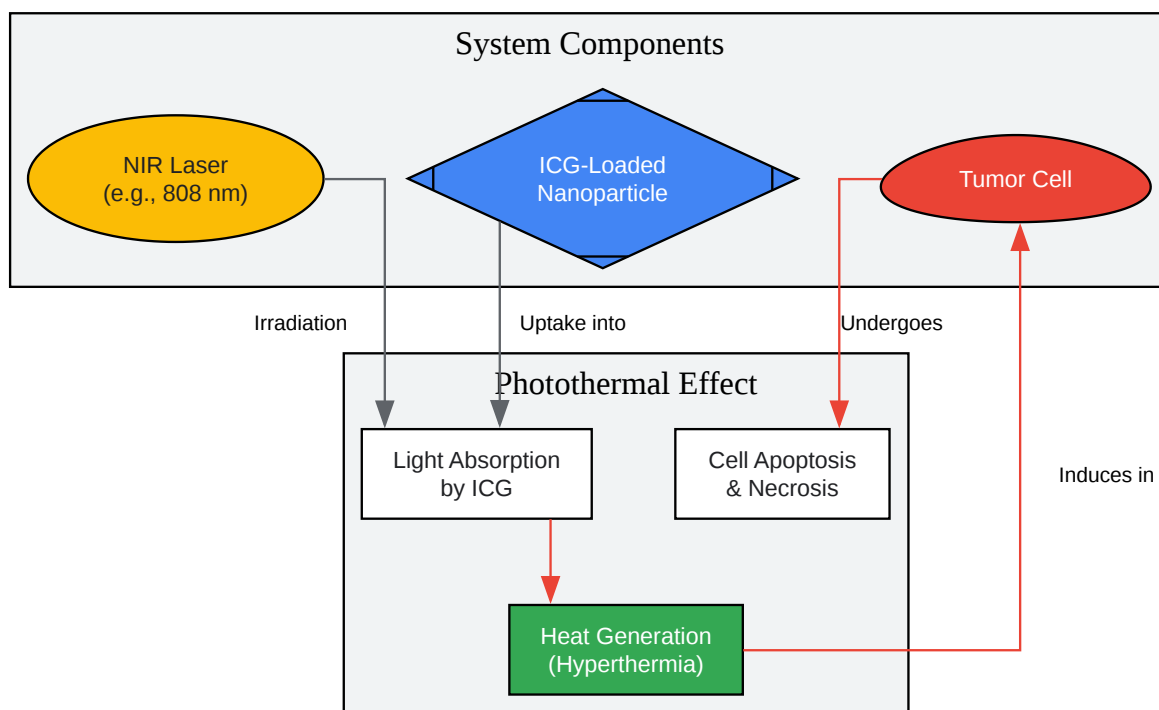
Animal Model	Treatment	Laser Power Density (W/cm ²) & Duration	Temperature Increase (°C)	Reference
4T1 tumor-bearing mice	ICG-conjugated GeNP suspension (150 µg/mL)	10 min	Reached 49.4°C	
MCF-7 tumor-bearing mice	ZHN/ICG NPs (1.5 mg/mL)	808 nm, 0.8 W/cm ² , 10 min	~55°C	
U87-MG tumor-bearing mice	ICG-PL-PEG-mAb	808 nm, 2 W/cm ² , 10 min	Reached 55°C	
Breast cancer-bearing mice	ICG4-GS-Au25	808 nm, 0.8 W/cm ² , 8 min	>20°C increase to ~55°C	

Visualizations



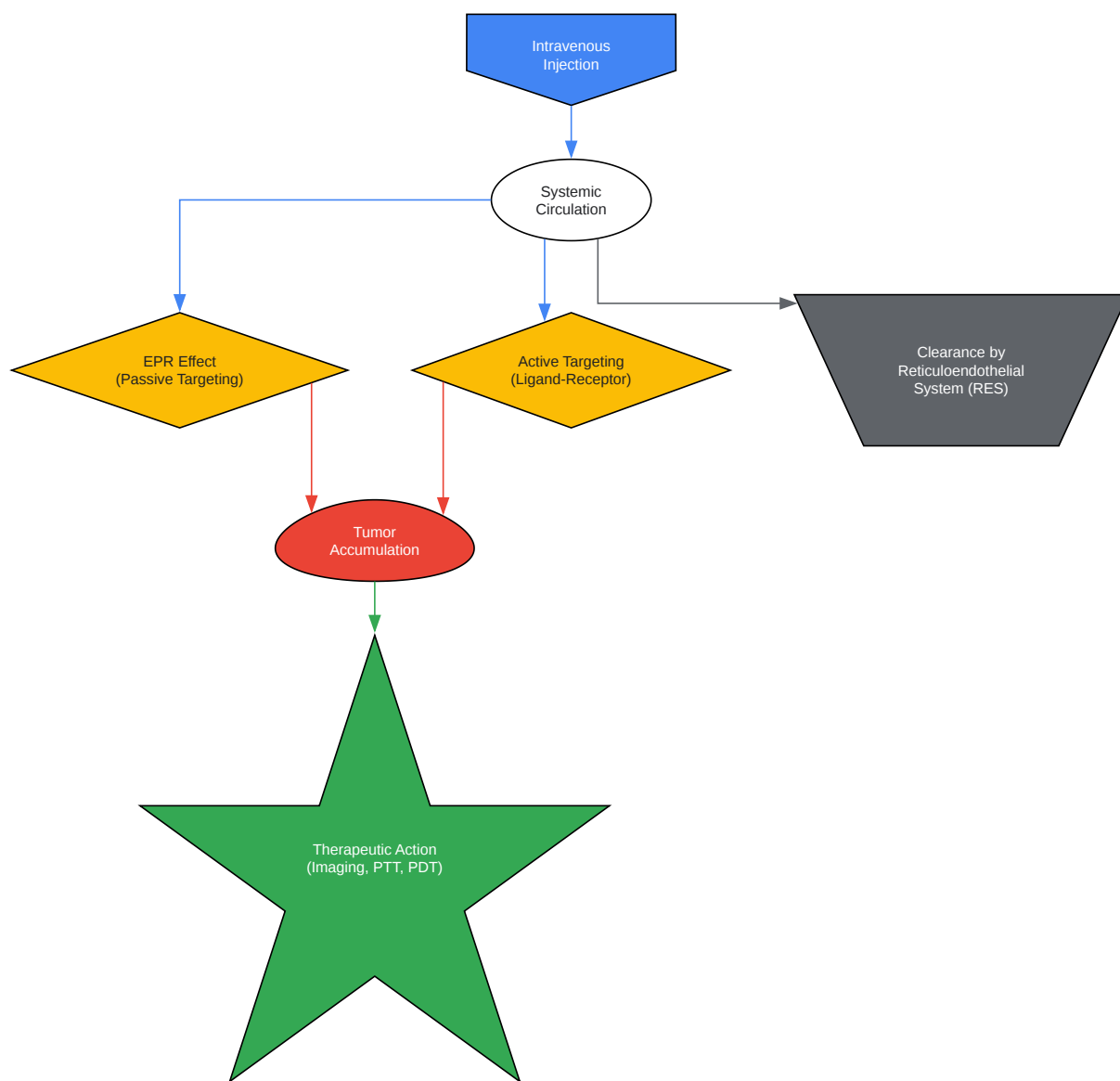
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Caption: Workflow for the development and evaluation of **ICG-amine** based drug delivery systems.



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Caption: Mechanism of photothermal therapy using ICG-loaded nanoparticles.



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Caption: Pathways for targeted delivery of ICG-nanoparticles to tumors.

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